molecular formula C17H22N6O3 B2758067 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034278-99-2

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2758067
CAS No.: 2034278-99-2
M. Wt: 358.402
InChI Key: VOEGLJXNGMSTMW-UHFFFAOYSA-N
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Description

The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a pyrazolo-oxazine core fused with a pyrrolidine ring linked to a dimethylamino-substituted pyrazine moiety. Key structural attributes include:

  • Pyrazolo-oxazine scaffold: Known for metabolic stability and interactions with biological targets like NLRP3 .
  • Dimethylamino-pyrazine substituent: Enhances solubility and target engagement due to basic amine functionality .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21(2)14-9-18-10-15(19-14)26-12-4-6-22(11-12)17(24)13-8-16-23(20-13)5-3-7-25-16/h8-10,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEGLJXNGMSTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Table 1: Comparison of Pyrazolo-Oxazine Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Bioactivity/Application Reference
Target Compound Pyrazolo[5,1-b][1,3]oxazine Dimethylamino-pyrazine, pyrrolidinyl C₁₇H₂₁N₇O₃* Not reported (structural inference)
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Pyrazolo[5,1-b][1,3]oxazine Hydroxymethyl C₇H₁₀N₂O₂ Supplier data (no bioactivity)
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride Pyrazolo[5,1-b][1,3]oxazine Dimethyl, amine hydrochloride C₈H₁₄ClN₃O Not reported
GDC-2394 (NLRP3 inhibitor) Pyrazolo[5,1-b][1,3]oxazine Sulfonylurea, basic amine C₂₀H₂₄N₆O₄S Potent NLRP3 inhibition (IC₅₀ < 10 nM)

*Calculated molecular weight: 371.41 g/mol.

Key Observations :

  • Bioactivity : The pyrazolo-oxazine scaffold in GDC-2394 demonstrates high NLRP3 inhibition, attributed to sulfonylurea and amine groups . The target compound lacks these groups but includes a pyrazine substituent, which may confer distinct target interactions.
  • Solubility: Dimethylamino groups (target compound) and hydrochloride salts () improve aqueous solubility compared to non-polar analogs like hydroxymethyl derivatives .

Substituent Effects on Pharmacological Properties

Table 2: Role of Substituents in Pyrazolo-Oxazine Derivatives
Substituent Type Example Compound Impact on Properties Reference
Dimethylamino-pyrazine Target Compound Enhances solubility and basicity
Sulfonylurea GDC-2394 Boosts NLRP3 binding affinity
Methoxyphenyl 4-(4-Methoxyphenyl)-pyrano[2,3-d]oxazin-5-one () Antioxidant/anticancer activity
Hydroxymethyl 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Limited bioactivity; used as intermediate

Key Observations :

  • The target compound’s pyrazine group could offer similar benefits, though this remains speculative.
  • NLRP3 Selectivity: GDC-2394’s sulfonylurea group is critical for NLRP3 binding, while the target compound’s dimethylamino-pyrazine may target alternative pathways .

Q & A

Q. What are the key synthetic strategies for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Core structure assembly : Formation of the pyrazolo[5,1-b][1,3]oxazine core via cyclization reactions under microwave-assisted conditions to enhance yield and reduce side products .
  • Functionalization : Introduction of the pyrrolidin-1-yl methanone group through nucleophilic substitution or coupling reactions, optimized using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate the final product with >95% purity . Critical parameters : Temperature control (±2°C), solvent selection (e.g., ethanol/water mixtures for solubility), and catalyst screening (e.g., Pd/C for cross-coupling) are systematically tested using design-of-experiments (DoE) protocols .

Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • 1H/13C NMR spectroscopy : Assignments of aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons (e.g., pyrazine C=N at ~160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .
  • HPLC-MS : To verify purity and detect trace impurities (<0.1%) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Comparative analysis : Benchmarking against structurally similar compounds (e.g., pyridine derivatives with antidepressant activity or triazoles with antifungal properties) to identify structure-activity relationships (SAR) .
  • Orthogonal assays : Replicating results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, cross-referenced with experimental IC50 values .

Q. What experimental designs are suitable for assessing environmental impact and ecotoxicology?

Follow the framework from long-term environmental studies :

  • Compartmental analysis : Evaluate persistence in soil/water using OECD 307 guidelines (aerobic biodegradation) and measure logP (predicted ~2.8) to assess bioaccumulation potential .
  • Ecotoxicological assays :
  • Algal growth inhibition (OECD 201): EC50 determination in Raphidocelis subcapitata.
  • Daphnia magna acute toxicity (OECD 202): 48-hour LC50 testing .
    • Fate modeling : Use EPI Suite to predict hydrolysis half-life and photodegradation pathways .

Q. How are pharmacokinetic properties (ADME) optimized for in vivo studies?

Key methodologies include:

  • SwissADME predictions : Calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five violations, topological polar surface area ~90 Ų) .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life and identify cytochrome P450 liabilities .
  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to improve aqueous solubility (>50 µg/mL) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Normalization : Express results as % viability relative to controls (e.g., MTT assay) with triplicate replicates .
  • Cell line profiling : Compare sensitivity in cancer vs. normal cells (e.g., HepG2 vs. HEK293) to assess selectivity .
  • Mechanistic studies : Perform ROS detection or caspase-3 activation assays to confirm apoptosis vs. necrotic pathways .

Methodological Tables

Key Synthetic Parameters Optimal Conditions Reference
Pyrazolo-oxazine core cyclizationMicrowave, 120°C, 30 min, DMF
Pyrrolidine couplingPd(OAc)₂ catalyst, Et₃N base, THF
Final purificationReverse-phase HPLC (ACN/H₂O gradient)
Biological Activity of Structural Analogs Activity Target
Pyridine derivativesAntidepressant (IC50 50 nM)Monoamine oxidase
Triazole derivativesAntifungal (MIC 2 µg/mL)CYP51
Piperazine-based compoundsAnticancer (GI50 1 µM)Topoisomerase II

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